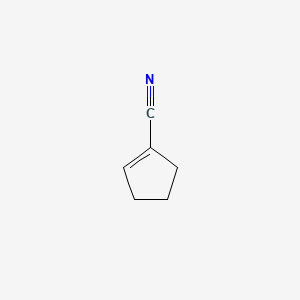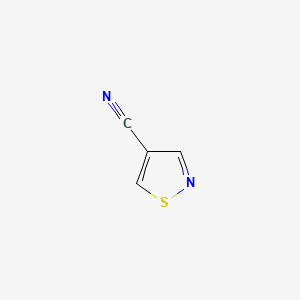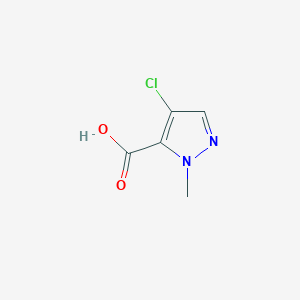
Ciclopentadienuro de talio
Descripción general
Descripción
Thallium cyclopentadienide, also known as cyclopentadienylthallium, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is primarily used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Aplicaciones Científicas De Investigación
Thallium cyclopentadienide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of transition metal and main group cyclopentadienyl complexes.
Catalysis: Thallium cyclopentadienide is employed in the preparation of catalysts for vinyl addition polymerization and copolymerization reactions.
Material Science: It is used in the synthesis of versatile carbon ligands via oxidative cyclization.
Mecanismo De Acción
Thallium cyclopentadienide, also known as thallous cyclopentadienide, is an organothallium compound with the formula C5H5Tl . This light yellow solid is insoluble in most organic solvents but sublimes readily . It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Target of Action
It is known to be used as a precursor to transition metal and main group cyclopentadienyl complexes . These complexes can interact with various biological targets, depending on their specific structure and properties.
Mode of Action
It is known to be used in the preparation of η5-Cyclopentadienylpalladium (II) complexes as catalysts for vinyl addition polymerization and copolymerization reactions . This suggests that it may interact with its targets by facilitating chemical reactions or serving as a catalyst.
Biochemical Pathways
Thallium, a component of the compound, is known to exert cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .
Pharmacokinetics
It is known that the compound is a light yellow solid that is insoluble in most organic solvents but sublimes readily . This suggests that its bioavailability may be influenced by these physical and chemical properties.
Action Environment
The action, efficacy, and stability of thallium cyclopentadienide can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is known to sublime readily . Furthermore, its action and efficacy may be influenced by the specific chemical environment in which it is used, such as the presence of other reactants or catalysts.
Métodos De Preparación
Thallium cyclopentadienide is typically prepared by the reaction of thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. The reaction proceeds as follows :
[ \text{Tl}_2\text{SO}_4 + 2 \text{NaOH} \rightarrow 2 \text{TlOH} + \text{Na}_2\text{SO}_4 ] [ \text{TlOH} + \text{C}_5\text{H}_6 \rightarrow \text{TlC}_5\text{H}_5 + \text{H}_2\text{O} ]
The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry .
Análisis De Reacciones Químicas
Thallium cyclopentadienide undergoes various types of chemical reactions, including:
Oxidation: Thallium cyclopentadienide can be oxidized to form thallium(III) compounds.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligand is replaced by other ligands.
Coordination: Thallium cyclopentadienide acts as a ligand in coordination chemistry, forming complexes with transition metals and main group elements.
Common reagents used in these reactions include oxidizing agents, other ligands, and transition metals. The major products formed from these reactions are various thallium complexes and substituted cyclopentadienyl compounds .
Comparación Con Compuestos Similares
Thallium cyclopentadienide can be compared with other cyclopentadienyl compounds such as cyclopentadienyl sodium, cyclopentadienyl magnesium bromide, and bis(cyclopentadienyl)magnesium. Compared to these compounds, thallium cyclopentadienide is less air-sensitive and less of a reducing agent, making it more stable and easier to handle in various chemical reactions .
Similar compounds include:
- Cyclopentadienyl sodium
- Cyclopentadienyl magnesium bromide
- Bis(cyclopentadienyl)magnesium
Propiedades
IUPAC Name |
cyclopenta-2,4-dien-1-ylthallium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLJDPOVAWGBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=C1)[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Cyclopentadienylthallium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34822-90-7 | |
| Record name | Thallium, (eta5-2,4-cyclopentadien-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034822907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentadienylthallium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thallium, (.eta.5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentadienylthallium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















